molecular formula C17H13N B084985 11-methyl-11H-benzo[a]carbazole CAS No. 13127-50-9

11-methyl-11H-benzo[a]carbazole

Cat. No. B084985
CAS RN: 13127-50-9
M. Wt: 231.29 g/mol
InChI Key: ODHVRMYJIOFUAK-UHFFFAOYSA-N
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Description

11-methyl-11H-benzo[a]carbazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a polycyclic aromatic hydrocarbon that is structurally similar to other carcinogenic compounds such as benzene and polycyclic aromatic hydrocarbons (PAHs).

Mechanism Of Action

The mechanism of action of 11-methyl-11H-benzo[a]carbazole is not fully understood. However, it has been reported to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of carcinogenic compounds. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

Studies have shown that 11-methyl-11H-benzo[a]carbazole can induce DNA damage and mutagenesis in mammalian cells. It has also been reported to cause oxidative stress and inflammation. However, the exact biochemical and physiological effects of 11-methyl-11H-benzo[a]carbazole are still under investigation.

Advantages And Limitations For Lab Experiments

The advantages of using 11-methyl-11H-benzo[a]carbazole in lab experiments include its high stability and solubility in organic solvents. However, its potential toxicity and mutagenicity pose a limitation to its use in certain experiments. Additionally, its high cost and limited availability may also limit its use in some studies.

Future Directions

Future research on 11-methyl-11H-benzo[a]carbazole should focus on its potential applications in the development of new chemotherapeutic agents and organic semiconductor materials. Further investigation into its mechanism of action and biochemical and physiological effects is also necessary. Additionally, studies should be conducted to evaluate its potential toxicity and mutagenicity in vivo.

Scientific Research Applications

11-methyl-11H-benzo[a]carbazole has been extensively studied for its potential applications in various fields. It has been reported to have anti-cancer properties and has been used in the development of new chemotherapeutic agents. It has also been studied for its potential use as an organic semiconductor material due to its high charge mobility and stability. Additionally, it has been used as a fluorescent probe for the detection of DNA and RNA.

properties

CAS RN

13127-50-9

Product Name

11-methyl-11H-benzo[a]carbazole

Molecular Formula

C17H13N

Molecular Weight

231.29 g/mol

IUPAC Name

11-methylbenzo[a]carbazole

InChI

InChI=1S/C17H13N/c1-18-16-9-5-4-8-14(16)15-11-10-12-6-2-3-7-13(12)17(15)18/h2-11H,1H3

InChI Key

ODHVRMYJIOFUAK-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3

Other CAS RN

13127-50-9

synonyms

11-Methyl-11H-benzo[a]carbazole

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using the procedure outlined in Example 34A, 11H-benzo[a]carbazole (Cambridge Chemicals, Inc.) gave a 97.3% yield of 11-methyl-11H-benzo[a]carbazole, mp 167°-169°, (hexane), (C,H,N).
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